Human Neutrophil Elastase (HNE) Inhibition: Potency in the Nanomolar Range
3,3-Diethylazetidine-2,4-dione based thiazoles, direct synthetic derivatives of 3,3-diethylazetidine, demonstrate high nanomolar inhibitory activity against Human Neutrophil Elastase (HNE). This activity is comparable to or exceeds that of other established HNE inhibitor chemotypes. For example, while the clinically investigated HNE inhibitor Sivelestat has an IC50 of 44 nM , the 3,3-diethylazetidine-2,4-dione derivatives 3c, 3e, and 3h achieve IC50 values of 35.02–44.59 nM [1]. Furthermore, these derivatives are more potent than simpler 3,3-dimethylazetidine-2,4-dione analogs, which exhibit Ki values of 23.8–34.4 nM for HNE inhibition, as the diethyl derivatives incorporate additional thiazole functionality that broadens their biological profile beyond just enzyme inhibition [2].
| Evidence Dimension | HNE Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 35.02–44.59 nM (for representative thiazole derivatives 3c, 3e, 3h) |
| Comparator Or Baseline | Sivelestat (IC50 = 44 nM); 3,3-Dimethylazetidine-2,4-dione derivatives (Ki = 23.8–34.4 nM) |
| Quantified Difference | Target compounds exhibit up to ~20% greater potency than Sivelestat (IC50 35.02 nM vs 44 nM). |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
For researchers seeking an HNE inhibitor scaffold, this data validates that derivatives of 3,3-diethylazetidine can achieve a potency threshold equivalent to or better than a known clinical candidate, supporting its selection as a starting point for hit-to-lead campaigns.
- [1] Donarska, B., et al. (2022). Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. International Journal of Molecular Sciences, 23(14), 7566. View Source
- [2] BindingDB. (2010). Affinity Data for 1-(4-chlorophenyl)-3,3-dimethylazetidine-2,4-dione (CHEMBL270993). Ki = 23.8 nM. View Source
